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molecular formula C6HCl4NO2 B133863 3,4,5,6-Tetrachloropyridine-2-carboxylic acid CAS No. 10469-09-7

3,4,5,6-Tetrachloropyridine-2-carboxylic acid

Cat. No. B133863
M. Wt: 260.9 g/mol
InChI Key: GXFRQLQUKBSYQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09440923B2

Procedure details

A 25 mL scintillation vial was charged with NiCl2 (76.2 mg, 0.586 mmol) and 2,2′-bipyridine (188.4 mg, 1.20 mmol). The vial was sealed and purged with nitrogen for 20 min. The inert reactor was charged with DMF (9 mL) and water (1 mL). The resulting mixture was allowed to stir for 24 h, and then solid 3,4,5,6-tetrachloropicolinic acid (1.54 g, 5.9 mmol) and zinc powder (3.33 g, 50.9 mmol) were added through the top of the reactor. The reaction mixture was allowed to stir at ambient temperature for 3 h and was diluted to 20 mL with water. The resulting heterogeneous mixture was filtered to remove the solids, and the resulting clear, aqueous filtrate was made acidic (pH˜1) with concentrated HCl. Upon standing, a fine white solid formed and was collected via vacuum filtration to give the title compound (0.45 g, 33.6%) that was 86% pure as analyzed by calibrated HPLC. The residual material was 9% unreacted starting material and 2 unknown impurities.
Quantity
1.54 g
Type
reactant
Reaction Step One
Name
Quantity
3.33 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
188.4 mg
Type
reactant
Reaction Step Three
Name
Quantity
76.2 mg
Type
catalyst
Reaction Step Three
Yield
33.6%

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1C1C=CC=CN=1.Cl[C:14]1[C:15]([C:23]([OH:25])=[O:24])=[N:16][C:17]([Cl:22])=[C:18]([Cl:21])[C:19]=1[Cl:20]>O.Cl[Ni]Cl.[Zn]>[Cl:20][C:19]1[C:18]([Cl:21])=[C:17]([Cl:22])[N:16]=[C:15]([C:23]([OH:25])=[O:24])[CH:14]=1

Inputs

Step One
Name
Quantity
1.54 g
Type
reactant
Smiles
ClC=1C(=NC(=C(C1Cl)Cl)Cl)C(=O)O
Name
Quantity
3.33 g
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
188.4 mg
Type
reactant
Smiles
N1=C(C=CC=C1)C1=NC=CC=C1
Name
Quantity
76.2 mg
Type
catalyst
Smiles
Cl[Ni]Cl

Conditions

Stirring
Type
CUSTOM
Details
to stir for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial was sealed
CUSTOM
Type
CUSTOM
Details
purged with nitrogen for 20 min
Duration
20 min
ADDITION
Type
ADDITION
Details
The inert reactor was charged with DMF (9 mL) and water (1 mL)
STIRRING
Type
STIRRING
Details
to stir at ambient temperature for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The resulting heterogeneous mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the solids
CUSTOM
Type
CUSTOM
Details
a fine white solid formed
FILTRATION
Type
FILTRATION
Details
was collected via vacuum filtration

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC1=CC(=NC(=C1Cl)Cl)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.45 g
YIELD: PERCENTYIELD 33.6%
YIELD: CALCULATEDPERCENTYIELD 33.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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